
2-Fenil-1,3-dioxan-5-ol
Descripción general
Descripción
“2-Phenyl-1,3-dioxan-5-ol” is a chemical compound with the empirical formula C10H12O3 . It is also known as 1,3-O-Benzylideneglycerol . It is a mixture of cis and trans isomers and is typically available in powder form .
Synthesis Analysis
The synthesis of “2-Phenyl-1,3-dioxan-5-ol” can be achieved through the condensation of glycerol with benzaldehyde, using p-toluenesulfonic acid as the catalyst . Another method involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide, yielding three products .
Molecular Structure Analysis
The molecular weight of “2-Phenyl-1,3-dioxan-5-ol” is 180.20 g/mol . The compound has one of two defined stereocentres .
Chemical Reactions Analysis
“2-Phenyl-1,3-dioxan-5-ol” can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also react with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan .
Physical And Chemical Properties Analysis
“2-Phenyl-1,3-dioxan-5-ol” is a powder that is stored at temperatures between 2-8°C . It has an assay of ≥97.0% (HPLC) .
Aplicaciones Científicas De Investigación
Síntesis de Carbonato de Monómero de Glicerol
2-Fenil-1,3-dioxan-5-ol se puede utilizar como material de partida en la síntesis de 5-benciloxi-1,3-dioxan-2-ona, que es un carbonato de monómero de glicerol {svg_1} {svg_2}. Esta aplicación es significativa en el campo de la ciencia de los polímeros.
Polimerización por Apertura de Anillo
Este compuesto se somete a polimerización por apertura de anillo con ε-caprolactona en presencia de 2-etilhexanoato de estaño (II) (Sn (oct) 2) {svg_3} {svg_4}. Este proceso es crucial en la producción de ciertos tipos de polímeros.
Producción de Acetales Cíclicos Verdes
En química verde, this compound se utiliza en la reacción de eterificación con benzaldehído para producir acetales cíclicos verdes {svg_5}. Estos acetales tienen un alto valor comercial y se utilizan en diversas aplicaciones industriales.
Estudios de Reutilización de Catalizadores
El compuesto se ha utilizado en estudios que investigan la reutilización de catalizadores {svg_6}. Comprender la reutilización de catalizadores es importante para mejorar la eficiencia y la sostenibilidad de las reacciones químicas.
Producción de Compuestos de Alto Valor
El compuesto se utiliza en reacciones que producen compuestos de alto valor, como el cis-4-bromometil-2-fenil-1,3-dioxolano {svg_7}. Estos compuestos tienen diversas aplicaciones en la industria química.
Estudios sobre las Condiciones de Reacción
This compound se utiliza en estudios que investigan el efecto de la temperatura, la concentración de reactivos y el uso de disolventes orgánicos en los resultados de la reacción {svg_8}. Estos estudios son cruciales para optimizar los procesos químicos.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a starting material in the synthesis of other compounds .
Mode of Action
It’s known that this compound can undergo reactions with other substances to yield different compounds . For instance, it reacts with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan .
Biochemical Pathways
It’s known that this compound can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer . This compound undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) .
Result of Action
It’s known that this compound can be used as a starting reagent in the synthesis of the carbonate of glycerol monomer, 5-benzyloxy-1,3-dioxan-2-one, which forms copolymers with ε-caprolactone .
Propiedades
IUPAC Name |
2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKDAAFSXYPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061899 | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 °C. @ 20.00 mm Hg | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |
| Record name | 2-Phenyl-1,3-dioxan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1708-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4141-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U197W5BT6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: How is 2-phenyl-1,3-dioxan-5-ol synthesized?
A: 2-Phenyl-1,3-dioxan-5-ol can be synthesized via the condensation reaction of glycerol with benzaldehyde. This reaction typically utilizes an acidic catalyst. Several catalysts have been explored, including p-toluenesulfonic acid [], copper p-toluenesulfonate [], and tungstophosphoric acid supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. The reaction often yields a mixture of the desired six-membered ring (2-phenyl-1,3-dioxan-5-ol) and a five-membered ring byproduct (2-phenyl-1,3-dioxolane-4-methanol). Optimization of reaction conditions like temperature, molar ratios, and catalyst loading can enhance the yield of 2-phenyl-1,3-dioxan-5-ol [, , ].
Q2: What are the structural characteristics of 2-phenyl-1,3-dioxan-5-ol?
A: 2-Phenyl-1,3-dioxan-5-ol is a cyclic acetal with a six-membered ring structure. While its molecular formula and weight are not explicitly stated in the provided abstracts, they can be deduced from its structure. The molecule exists as cis and trans isomers, with the cis isomer being of particular interest for further synthesis []. Characterization of the compound is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and proton Nuclear Magnetic Resonance (1H NMR) [].
Q3: Does 2-phenyl-1,3-dioxan-5-ol undergo any interesting chemical transformations?
A: Yes, 2-phenyl-1,3-dioxan-5-ol exhibits fascinating reactivity. It can undergo halogenodeoxygenation reactions with reagents like triphenylphosphine and carbon tetrabromide (or carbon tetrachloride). Interestingly, these reactions can lead to ring contraction, forming 4-bromomethyl-2-phenyl-1,3-dioxolans (or the chlorinated analogs) alongside the expected 5-bromo-2-phenyl-1,3-dioxan [, ]. This highlights the potential complexity of reactions involving this compound and the need for careful consideration of reaction conditions.
Q4: Can 2-phenyl-1,3-dioxan-5-ol be further oxidized?
A: Yes, the cis isomer of 2-phenyl-1,3-dioxan-5-ol can be oxidized to 2-phenyl-1,3-dioxan-5-one. This oxidation is achieved using ruthenium tetraoxide as the oxidizing agent []. Interestingly, the resulting 2-phenyl-1,3-dioxan-5-one has been observed to dimerize in carbon tetrachloride solution, forming a dispiro compound confirmed by X-ray crystallography [].
Q5: Are there any applications of 2-phenyl-1,3-dioxan-5-ol in organic synthesis?
A: 2-Phenyl-1,3-dioxan-5-ol, specifically its cis isomer, is considered a valuable intermediate in organic synthesis. One prominent application is its potential use in the synthesis of pure glycerides []. Additionally, the oxidation product of 2-phenyl-1,3-dioxan-5-ol, 2-phenyl-1,3-dioxan-5-one, is a key intermediate in the multi-step synthesis of 1,3-dihydroxyacetone from glycerol [].
Q6: What are the environmental implications of using 2-phenyl-1,3-dioxan-5-ol and related compounds?
A: While the provided abstracts do not delve into the specific environmental impact of 2-phenyl-1,3-dioxan-5-ol, the use of greener catalysts like copper p-toluenesulfonate [] for its synthesis highlights an increasing focus on sustainable chemistry. Further research on the compound's biodegradability and potential for accumulation in the environment is necessary to fully assess its environmental impact.
Q7: What analytical techniques are used to study 2-phenyl-1,3-dioxan-5-ol?
A: Researchers utilize various analytical methods to characterize and quantify 2-phenyl-1,3-dioxan-5-ol. Common techniques include GC-MS and 1H NMR for structural confirmation and purity assessment []. Additionally, X-ray crystallography has been employed to determine the structure of its dimerized oxidation product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



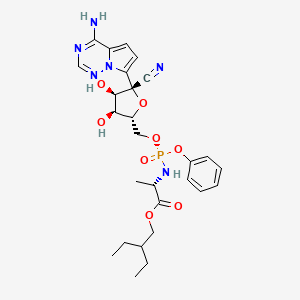
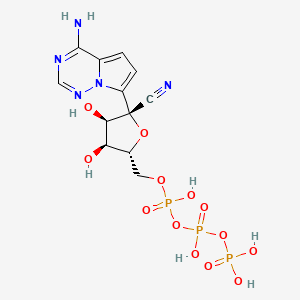

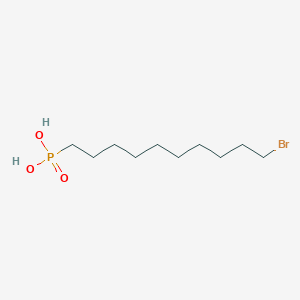
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)



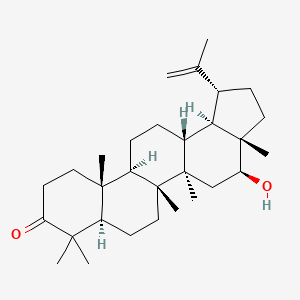
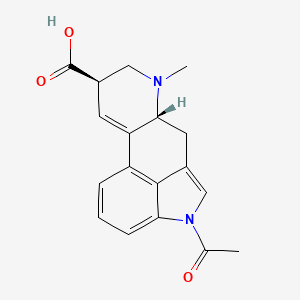

![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)

